(6S)-6-Methyloct-7-en-2-one
Description
(6S)-6-Methyloct-7-en-2-one is a chiral, unsaturated methylated ketone characterized by a ketone group at position 2, a double bond at position 7, and an (S)-configured methyl substituent at position 4.
Properties
CAS No. |
151598-87-7 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(6S)-6-methyloct-7-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-8(2)6-5-7-9(3)10/h4,8H,1,5-7H2,2-3H3/t8-/m1/s1 |
InChI Key |
AQWAXHULODKDEJ-MRVPVSSYSA-N |
SMILES |
CC(CCCC(=O)C)C=C |
Isomeric SMILES |
C[C@@H](CCCC(=O)C)C=C |
Canonical SMILES |
CC(CCCC(=O)C)C=C |
Synonyms |
7-Octen-2-one, 6-methyl-, (S)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
The following table highlights key distinctions between (6S)-6-Methyloct-7-en-2-one and structurally related compounds, including (E)-7-methyloct-4-en-3-one () and selected cephalosporin derivatives ():
Key Comparisons:
This likely increases the latter’s stability in reactions involving enolate formation or electrophilic additions .
Stereochemical Impact
- The (S)-methyl group in (6S)-6-Methyloct-7-en-2-one creates a chiral environment that could enable enantioselective interactions, such as binding to chiral catalysts or receptors. This contrasts with (E)-7-methyloct-4-en-3-one , which lacks chiral centers but exhibits geometric isomerism (E/Z) influencing molecular shape and reactivity .
Reactivity and Applications
- The isolated double bond in (6S)-6-Methyloct-7-en-2-one (C7) may render it less reactive in cycloadditions (e.g., Diels-Alder) compared to conjugated systems like (E)-7-methyloct-4-en-3-one . However, its ketone position (C2) could enhance nucleophilic attack at the α-carbon.
- Cephalosporins () demonstrate how substituent positioning (e.g., pyrrolidine groups) affects bioavailability and efficacy, implying that (6S)-6-Methyloct-7-en-2-one’s methyl placement might similarly influence its physical properties (e.g., solubility, volatility) .
Hypothetical Physical Properties (Based on Structural Analogues)
| Property | (6S)-6-Methyloct-7-en-2-one | (E)-7-Methyloct-4-en-3-one |
|---|---|---|
| Boiling Point | Moderate (~180–200°C) | Lower (~160–180°C) |
| Polarity | Moderate (ketone dominance) | Moderate (conjugated system) |
| Chirality | Yes (S-configuration) | No (geometric isomerism only) |
Research Implications and Gaps
While direct data on (6S)-6-Methyloct-7-en-2-one are sparse, comparisons with (E)-7-methyloct-4-en-3-one and cephalosporins underscore the importance of functional group positioning and stereochemistry. Further studies should prioritize:
- Experimental determination of physical properties (e.g., optical rotation, boiling point).
- Reactivity profiling in enantioselective reactions.
- Exploration of biological activity, leveraging insights from cephalosporin research .
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